N-[4-(Benzyloxy)phenyl]-2-bromoacetamide
Overview
Description
N-[4-(Benzyloxy)phenyl]-2-bromoacetamide is a chemical compound with the linear formula C20H16BrNO2 . It has a molecular weight of 382.26 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its boiling point is predicted to be 489.0° C at 760 mmHg, and its density is predicted to be 1.5 g/cm^3 .Scientific Research Applications
Anti-Inflammatory Activity
N-[4-(Benzyloxy)phenyl]-2-bromoacetamide: derivatives have been synthesized and evaluated for their anti-inflammatory potential. In vitro studies demonstrated inhibition of BSA denaturation and scavenging of DPPH radicals. Additionally, in vivo experiments revealed significant anti-inflammatory efficacy, comparable to diclofenac sodium. Notably, this compound exhibited minimal ulcerogenic effects and did not induce oxidative stress in gastric tissues .
Androgen Receptor (AR) Antagonism
Recent research has identified N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives as novel antagonists targeting the activation function 2 (AF2) region of the human androgen receptor (AR). These compounds hold promise for treating prostate cancer (PCa) by selectively inhibiting AR without causing adverse gastrointestinal effects .
Anticancer Activity
Compound 6f, derived from this compound, exhibits potent antiproliferative effects against the A549 cancer cell line (IC50 = 5.6 µM). It also induces apoptosis in cancer cells, as evidenced by DAPI staining and phase contrast microscopy .
Antifungal Properties
The newly synthesized this compound derivatives were screened for antifungal activity. These compounds demonstrated fungistatic effects against various yeast and filamentous fungal pathogens .
EGFR Kinase Inhibition
Compound 6f was found to inhibit EGFR kinase at a concentration of 2.05 µM. This suggests potential applications in targeting epidermal growth factor receptor (EGFR)-related pathways .
1,3,4-Oxadiazoles Derivatives
In the context of drug design, 2,5-disubstituted 1,3,4-oxadiazoles derivatives containing the (benzyloxy)phenyl group have been explored. These compounds show promise as bulky aromatic groups in drug development .
Mechanism of Action
properties
IUPAC Name |
2-bromo-N-(4-phenylmethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-10-15(18)17-13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOMCNHYMXNUNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257275 | |
Record name | 2-Bromo-N-[4-(phenylmethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
349120-98-5 | |
Record name | 2-Bromo-N-[4-(phenylmethoxy)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349120-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-[4-(phenylmethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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